molecular formula C10H16ClN B2861261 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride CAS No. 2567503-01-7

2-Ethynylspiro[3.4]octan-2-amine;hydrochloride

Cat. No. B2861261
CAS RN: 2567503-01-7
M. Wt: 185.7
InChI Key: FKEIITPMHMQJLE-UHFFFAOYSA-N
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Description

2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a chemical compound with the CAS Number: 2567503-01-7 . It has a molecular weight of 185.7 . The compound is stored at room temperature and comes in a powder form . It is typically used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for 2-Ethynylspiro[3.4]octan-2-amine hydrochloride is 1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 185.7 .

Scientific Research Applications

Catalysis and Organic Synthesis

2-Ethynylspiro[3.4]octan-2-amine hydrochloride serves as a valuable building block in organic synthesis. Its terminal alkyne group enables it to participate in Sonogashira coupling reactions, forming carbon-carbon bonds. Researchers use this compound to create complex molecules, such as spirocyclic structures, which find applications in drug discovery and materials science .

Anticancer Agents

Studies have investigated the potential of 2-ethynylspiro[3.4]octan-2-amine derivatives as anticancer agents. Researchers modify the spirocyclic scaffold to enhance cytotoxicity against cancer cells. These compounds may inhibit specific enzymes or pathways involved in tumor growth, making them promising candidates for further development .

Neuropharmacology and Neuroprotection

The central nervous system (CNS) benefits from compounds that modulate neurotransmitter receptors. Researchers explore 2-ethynylspiro[3.4]octan-2-amine derivatives as ligands for specific receptors (e.g., GABA receptors). These ligands may have neuroprotective effects, potentially aiding in conditions like epilepsy or neurodegenerative diseases .

Materials Science: Optoelectronics and Sensors

The spirocyclic structure of this compound makes it interesting for materials science. Researchers investigate its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. By functionalizing the spiro scaffold, they aim to enhance charge transport and light emission properties .

Antibacterial and Antifungal Agents

2-Ethynylspiro[3.4]octan-2-amine derivatives exhibit antimicrobial activity. Researchers explore their potential as antibacterial and antifungal agents. By modifying the substituents, they can fine-tune the spectrum of activity and minimize toxicity to human cells .

Peptide and Protein Labeling

The terminal alkyne group in this compound allows for bioorthogonal chemistry. Researchers use it to label peptides and proteins selectively. For instance, they can attach fluorophores or other tags to study protein localization, interactions, and dynamics within cells .

Safety and Hazards

The compound is labeled with a warning signal word . The hazard statements associated with it are not specified in the source . It’s always recommended to handle chemical compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

2-ethynylspiro[3.4]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIITPMHMQJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC2(C1)CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylspiro[3.4]octan-2-amine;hydrochloride

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